BenchChemオンラインストアへようこそ!

Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Medicinal chemistry Heterocyclic chemistry Building block diversity

Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1177207-33-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, a recognized privileged scaffold in medicinal chemistry. This compound bears three distinct functional handles on the fused bicyclic core: an ethyl carboxylate ester at C2, a formyl (aldehyde) group at C3, and a methyl substituent at C7.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 1177207-33-8
Cat. No. B1416475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS1177207-33-8
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC(=CC2=N1)C)C=O
InChIInChI=1S/C12H12N2O3/c1-3-17-12(16)11-9(7-15)14-5-4-8(2)6-10(14)13-11/h4-7H,3H2,1-2H3
InChIKeyCRCXBRRHJRPUBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1177207-33-8): Compound Class, Core Characteristics, and Procurement Baseline


Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1177207-33-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, a recognized privileged scaffold in medicinal chemistry [1]. This compound bears three distinct functional handles on the fused bicyclic core: an ethyl carboxylate ester at C2, a formyl (aldehyde) group at C3, and a methyl substituent at C7. It is supplied as a research-grade building block by Sigma-Aldrich (AldrichCPR catalog OTV000704) at a quoted price of $427 per gram, with a purity specification of typically 95% . The compound is sold 'as-is' for early discovery research; Sigma-Aldrich explicitly states that no analytical data are collected for this product, and the buyer assumes responsibility for identity and purity confirmation .

Why In-Class Substitution of Ethyl 3-Formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate Lacks a Scientific Basis


The imidazo[1,2-a]pyridine scaffold is extensively exploited in drug discovery, yet individual congeners within this class are not functionally interchangeable [1]. The target compound is distinguished by the simultaneous presence of a C3-formyl group, a C2-ethyl carboxylate ester, and a C7-methyl group—a triple-substitution pattern that is absent from the most readily accessible commercial analogs such as ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-33-8; lacks C3-formyl) and ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate (CAS 178488-38-5; lacks C7-methyl) . The C2-ester serves as a modifiable anchor for amide or acid elaboration, the C3-aldehyde enables condensation and reductive amination chemistry, and the C7-methyl provides lipophilic bulk that alters both physicochemical properties and potential binding-site interactions . Substituting the target compound with a des-formyl or des-methyl analog eliminates at least one of these orthogonal vector points, precluding the intended diversification strategy or structure-activity relationship exploration. No published head-to-head biological data exist to support the functional equivalence of any single in-class alternative to this specific trisubstituted derivative.

Product-Specific Quantitative Differentiation Evidence for Ethyl 3-Formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate


Structural Differentiation: Triple Functionalization Versus Mono- or Disubstituted Analogs

The target compound (C12H12N2O3) possesses three synthetically orthogonal functional groups—C2-ethyl carboxylate, C3-formyl, and C7-methyl—on the imidazo[1,2-a]pyridine core. In contrast, the most closely related commercial analog, ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-33-8; C11H12N2O2), lacks the C3-formyl group, reducing the number of functional handles from three to two, and ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate (CAS 178488-38-5; C11H10N2O3) lacks the C7-methyl group . The C3 position of imidazo[1,2-a]pyridine is the most preferred site for electrophilic aromatic substitution, and formylation at this position is well-established for generating reactive aldehyde intermediates for condensation, reductive amination, and heterocycle elaboration [1].

Medicinal chemistry Heterocyclic chemistry Building block diversity

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3-AA) of the Trisubstituted Core

The computed octanol-water partition coefficient (XLogP3-AA) of the target compound is 2.5, as reported in PubChem (CID 39197533) [1]. By comparison, the des-methyl analog (ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate, CAS 178488-38-5, MW 218.21) lacks the C7-methyl substituent and is expected to exhibit a lower cLogP value, although no experimentally validated logP for the comparator has been published in an authoritative database . The presence of the C7-methyl group on the target compound increases calculated lipophilicity, which can influence membrane permeability, protein binding, and solubility in ways relevant to medicinal chemistry optimization campaigns.

Computational chemistry ADME prediction Lipophilicity

Procurement Cost Differentiation: Pricing and Availability Versus the Closest Structural Analog

The target compound, supplied by Sigma-Aldrich (AldrichCPR OTV000704), is priced at $427 per gram through authorized distributors [1]. This compares to $84 per 5 grams ($16.80/g) for the des-formyl analog ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-33-8) from AKSci, representing a ~25.4-fold cost premium for the target compound . The substantial price differential reflects the additional synthetic step required to introduce the C3-formyl group onto the pre-formed imidazo[1,2-a]pyridine scaffold, a transformation that itself requires specialized methodology (e.g., Vilsmeier-Haack formylation, metal-catalyzed C–H formylation, or iodine-mediated annulation) [2].

Chemical procurement Cost analysis Building block sourcing

Analytical Documentation Gap: Sigma-Aldrich 'As-Is' Supply Versus Competitor Data Packages

Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and sells it 'AS-IS' with no warranty of identity, purity, or fitness for purpose; the buyer assumes full responsibility for identity and purity confirmation . In contrast, the des-formyl analog (CAS 70705-33-8) from AKSci is offered with a certificate of analysis (COA) and safety data sheet (SDS) upon request, and the vendor states that 'all batches [are] backed with full quality assurance' . This represents a meaningful procurement-risk differential: the target compound requires independent analytical verification (e.g., NMR, HPLC, MS) upon receipt, adding to the effective cost and timeline of use.

Quality assurance Analytical characterization Procurement risk

Class-Level Scaffold Advantage: C3-Formyl Imidazo[1,2-a]pyridines as Reactive Cores for Diversity-Oriented Synthesis

The C3 position of the imidazo[1,2-a]pyridine scaffold is the most favored site for electrophilic substitution; formylation at C3 generates a reactive aldehyde handle that can serve as an entry point for condensation, Grignard addition, reductive amination, Wittig olefination, and heterocycle annulation [1]. While this is a general property of the 3-formylimidazo[1,2-a]pyridine subclass and not unique to the target compound, the target compound's combination of a C3-aldehyde with a C2-ester and C7-methyl provides three distinct vectors for sequential elaboration—a feature absent from the commercially more prevalent 3-formylimidazo[1,2-a]pyridines that lack the C2-ester or C7-methyl [2]. No quantitative reaction-yield comparison between the target compound and a specific analog under identical diversification conditions has been published.

Diversity-oriented synthesis Scaffold decoration Fragment elaboration

High-Value Application Scenarios for Ethyl 3-Formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate in Scientific Research


Diversity-Oriented Synthesis of Imidazo[1,2-a]pyridine-Based Compound Libraries

The target compound's three orthogonal functional handles enable sequential diversification: the C2-ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, the C3-aldehyde can undergo reductive amination or Grignard addition to introduce diverse R-groups, and the C7-methyl can serve as a metabolic blocking group or be subjected to C–H functionalization [1]. This makes the compound a preferred scaffold for generating compound libraries that explore multi-dimensional chemical space around the imidazo[1,2-a]pyridine core—a strategy that is not feasible with simpler building blocks such as ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-33-8), which lacks the C3-aldehyde handle [2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity

With a computed XLogP3-AA of 2.5, the target compound occupies a balanced lipophilicity range suitable for oral drug-like space (Lipinski logP ≤5) [1]. The C7-methyl group contributes additional lipophilicity compared to the des-methyl analog (CAS 178488-38-5), which may be advantageous for projects targeting hydrophobic binding pockets. Medicinal chemists can leverage the C2 and C3 handles to modulate potency and selectivity while relying on the C7-methyl for baseline lipophilicity, avoiding the need for late-stage methylation of the pyridine ring [2].

Synthetic Methodology Development and C–H Functionalization Studies

The C3-formylimidazo[1,2-a]pyridine subclass is a well-characterized substrate for exploring novel C–H activation, formylation, and functionalization methodologies [1]. The target compound, with its distinct substitution pattern, can serve as a substrate for investigating the chemoselectivity of new transformations—for example, whether a given catalyst system preferentially reacts at the C3-aldehyde, the C2-ester, or the C7-methyl position. Its commercial availability through Sigma-Aldrich, despite the lack of analytical documentation, provides a reproducible starting material for academic methodology groups [2].

Fragment-Based Drug Discovery (FBDD) Using Aldehyde-Containing Bicyclic Heterocycles

The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in fragment-based drug discovery, and the presence of a C3-aldehyde provides a latent reactive warhead for reversible covalent targeting or for conjugation to larger fragments [1]. The combination of a bicyclic heteroaromatic core with an aldehyde electrophile and an ester modifiable group positions this compound as a versatile fragment for screening campaigns, particularly those targeting nucleophilic enzyme active sites (e.g., cysteine or serine proteases) [2].

Quote Request

Request a Quote for Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.